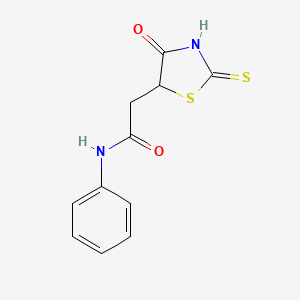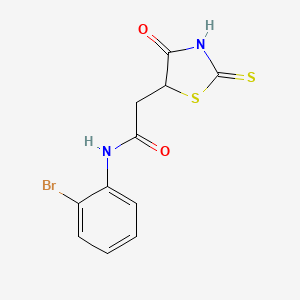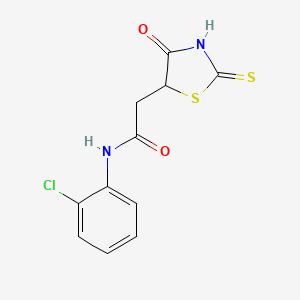
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide
Vue d'ensemble
Description
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide is a chemical compound . Unfortunately, there is not much information available about this compound.
Synthesis Analysis
The synthesis of this compound is not well documented in the available literature .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available resources .Applications De Recherche Scientifique
Anticonvulsant Activity
A derivative, alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides, has shown remarkable protection against seizures induced by maximal electroshock in mice. The compounds in this class, including the one related to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide, demonstrated potency comparable to phenytoin, a well-known anticonvulsant (Kohn et al., 1993). Additionally, other related compounds, 2-substituted 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ones, have shown better anticonvulsant activity than sodium valproate, a clinically used anticonvulsant, indicating the potential of this chemical structure in developing effective anticonvulsant drugs (Chimirri et al., 1991).
Glucokinase Activation for Diabetes Treatment
A series of N-thiazole substituted arylacetamides, similar to this compound, were designed as glucokinase activators for treating type 2 diabetes. These compounds, particularly R-9k, showed high potency in GK activation, suggesting a significant potential in developing new treatments for diabetes (Li et al., 2010).
Inhibition of Albumin Denaturation and Anti-Inflammatory Activity
Acetamido derivatives, including ones similar to this compound, have been found to inhibit the thermal denaturation of bovine serum albumin, a process implicated in inflammation. These findings indicate potential anti-inflammatory properties, as some compounds demonstrating good inhibition of denaturation also showed significant anti-inflammatory activity (Nargund et al., 1993).
Antileishmanial Agent
A novel quinoline derivative related to this compound was found to be a potent antileishmanial agent, more active than the standard drug sodium antimony gluconate in reducing parasite load in hamster models. This suggests the compound's potential as an antileishmanial drug (Sahu et al., 2002).
Antidepressant and Anticonvulsant Effects
Compounds containing the phenyliminoindolin-1-N-phenylacetamide structure, related to this compound, were synthesized and evaluated for their antidepressant and anticonvulsant effects. The results suggested the potential use of these compounds as antidepressants, especially for patients with epilepsy (Guan et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-9(12-7-4-2-1-3-5-7)6-8-10(15)13-11(16)17-8/h1-5,8H,6H2,(H,12,14)(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQDIOAYBCFGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)




![(4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083435.png)
![(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083440.png)
![(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B3083446.png)
![(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one](/img/structure/B3083452.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3083472.png)
![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3083474.png)


